2-Pentadecenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-2-pentadecenoic acid is a pentadecenoic acid in which the olefinic double bond is at position 2 and has E configuration. It is a pentadecenoic acid and an alpha,beta-unsaturated monocarboxylic acid.
Scientific Research Applications
Novel Methoxylated Fatty Acids in Marine Organisms
Carballeira and Pagán (2001) identified new methoxylated fatty acids, including 2-methoxy-pentadecenoic acid, in the Caribbean sponge Callyspongia fallax. This discovery expands the range of known 2-methoxylated fatty acids in nature and suggests new fatty acid biosynthetic possibilities in marine organisms (Carballeira & Pagán, 2001).
Topoisomerase I Inhibition
An improved synthesis of (Z)-14-methyl-9-pentadecenoic acid led to sufficient quantities to study its inhibitory potential on human placenta DNA topoisomerase I. Carballeira, Sanabria, and Oyola (2007) found this acid inhibits the enzyme at concentrations of 500 μM (Carballeira, Sanabria, & Oyola, 2007).
Synthesis for Topoisomerase I Inhibitory Profile
Carballeira et al. (2004) achieved a stereoselective synthesis of monounsaturated analogs of pentadecenoic acid, which facilitates studying the topoisomerase I inhibitory profile of this class of fatty acids (Carballeira et al., 2004).
Solid-State Miscibility and Polymorphism
Gbabode et al. (2009) investigated the polymorphism and solid-state miscibility of the binary system of pentadecanoic acid and hexadecanoic acid, revealing insights into the solid forms and composition domains of these fatty acids (Gbabode et al., 2009).
Biomarker for Dietary Fiber Intake
Weitkunat et al. (2017) demonstrated that gut-derived propionate, increasing with dietary fiber consumption, is used for hepatic synthesis of odd-chain fatty acids like pentadecanoic acid. This indicates its potential as a biomarker for dietary fiber intake (Weitkunat et al., 2017).
Microbial Oxidation of Alkanes
Souw, Luftmann, and Rehm (2005) studied the microbial oxidation of n-pentadecane by Candida strains, highlighting pentadecenoic acid's presence in culture fluids and cells, signifying a direct desaturation of pentadecanoic acid (Souw, Luftmann, & Rehm, 2005).
Extraction of Polyphenols from Crude Pollen
Oroian, Ursachi, and Dranca (2020) explored the extraction efficiency of polyphenols from crude pollen, where the defatted pollen revealed significant amounts of cis-14-pentadecenoic acid (Oroian, Ursachi, & Dranca, 2020).
Properties
Molecular Formula |
C15H28O2 |
---|---|
Molecular Weight |
240.38 g/mol |
IUPAC Name |
(E)-pentadec-2-enoic acid |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h13-14H,2-12H2,1H3,(H,16,17)/b14-13+ |
InChI Key |
HOGWBMWOBRRKCD-BUHFOSPRSA-N |
Isomeric SMILES |
CCCCCCCCCCCC/C=C/C(=O)O |
SMILES |
CCCCCCCCCCCCC=CC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCC=CC(=O)O |
Synonyms |
14-pentadecenoic acid pentadecenoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.